molecular formula C21H27NO3 B10911971 {5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone

{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone

Cat. No.: B10911971
M. Wt: 341.4 g/mol
InChI Key: LLKZKTCMSUDKTR-UHFFFAOYSA-N
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Description

The compound (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 4-(TERT-BUTYL)PHENOXYMETHYL intermediate: This step involves the reaction of 4-(TERT-BUTYL)PHENOL with a suitable alkylating agent such as chloromethyl methyl ether under basic conditions to form the 4-(TERT-BUTYL)PHENOXYMETHYL intermediate.

    Furan ring formation: The intermediate is then reacted with a furan derivative, such as 2-furylcarbinol, under acidic conditions to form the 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL intermediate.

    Piperidino group introduction: The final step involves the reaction of the intermediate with piperidine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy and piperidino groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenoxy or piperidino derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development.

    Biochemical Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine

    Therapeutic Agents: The compound may exhibit pharmacological activity, making it a potential therapeutic agent for various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE: Similar structure with a morpholino group instead of a piperidino group.

    (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PYRROLIDINO)METHANONE: Similar structure with a pyrrolidino group instead of a piperidino group.

Uniqueness

    Structural Features: The presence of the piperidino group in (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets.

    Applications: The compound’s unique structure allows for specific applications in drug development, catalysis, and materials science that may not be achievable with similar compounds.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C21H27NO3/c1-21(2,3)16-7-9-17(10-8-16)24-15-18-11-12-19(25-18)20(23)22-13-5-4-6-14-22/h7-12H,4-6,13-15H2,1-3H3

InChI Key

LLKZKTCMSUDKTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCCC3

Origin of Product

United States

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